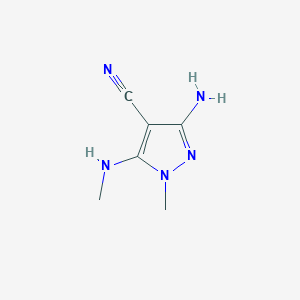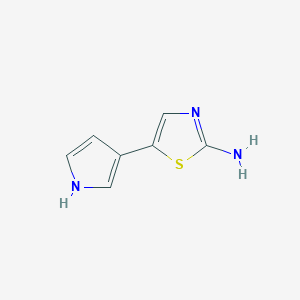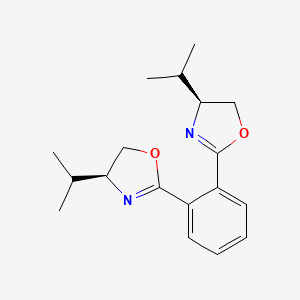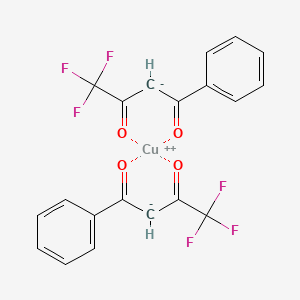
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of copper(II) salts with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. One common method is as follows:
Starting Materials: Copper(II) acetate monohydrate and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Procedure: The copper(II) acetate monohydrate is dissolved in the solvent, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione is added to the solution. The mixture is heated under reflux for several hours, during which the copper complex forms.
Isolation: The resulting product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper ion to a lower oxidation state.
Substitution: The ligand (4,4,4-trifluoro-1-phenylbutane-1,3-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Scientific Research Applications
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Copper;4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a methyl group on the phenyl ring.
Copper;4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl ring.
Copper;4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione: Contains a furan ring instead of a phenyl ring.
Uniqueness
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H12CuF6O4 |
|---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H6F3O2.Cu/c2*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h2*1-6H;/q2*-1;+2 |
InChI Key |
CQMGHOODDNLIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
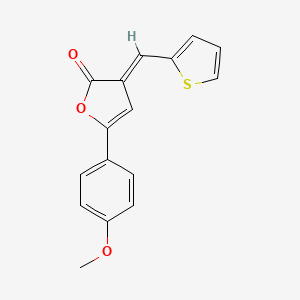
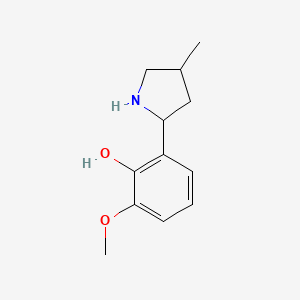
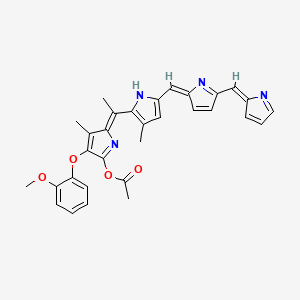

![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)

![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
